Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14657481
InChI: InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-5(8)3-6(9-10)11(13)14/h3H,2,4H2,1H3
SMILES:
Molecular Formula: C7H8IN3O4
Molecular Weight: 325.06 g/mol

Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC14657481

Molecular Formula: C7H8IN3O4

Molecular Weight: 325.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate -

Specification

Molecular Formula C7H8IN3O4
Molecular Weight 325.06 g/mol
IUPAC Name ethyl 2-(5-iodo-3-nitropyrazol-1-yl)acetate
Standard InChI InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-5(8)3-6(9-10)11(13)14/h3H,2,4H2,1H3
Standard InChI Key NCJREAYHKWORTB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole core is substituted at the 3-position with a nitro group (NO2-\text{NO}_2) and at the 5-position with an iodine atom, while the ethyl acetate group (OCOC2H5-\text{OCOC}_2\text{H}_5) is attached via a methylene bridge to the nitrogen at the 1-position. The canonical SMILES representation, CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])I\text{CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])I}, confirms this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Nameethyl 2-(5-iodo-3-nitropyrazol-1-yl)acetate
Molecular FormulaC7H8IN3O4\text{C}_7\text{H}_8\text{IN}_3\text{O}_4
Molecular Weight325.06 g/mol
Canonical SMILESCCOC(=O)CN1C(=CC(=N1)N+[O-])I
InChI KeyNCJREAYHKWORTB-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s InChI string, InChI=1S/C7H8IN3O4/c1-2-15-7(12)4-10-5(8)3-6(9-10)11(13)14/h3H,2,4H2,1H3\text{InChI=1S/C}_7\text{H}_8\text{IN}_3\text{O}_4/\text{c1-2-15-7(12)4-10-5(8)3-6(9-10)11(13)14}/\text{h3H,2,4H2,1H3}, provides a standardized identifier for computational modeling and database searches . Density functional theory (DFT) calculations predict its three-dimensional geometry, highlighting the planar pyrazole ring and the steric effects of the iodine substituent.

Physicochemical Properties

Thermal and Physical Parameters

The compound’s high density (2.05g/cm32.05 \, \text{g/cm}^3) and elevated boiling point (401C401^\circ \text{C}) reflect strong intermolecular interactions, likely due to dipole-dipole forces from the nitro group and the polarizable iodine atom . Its solubility profile remains understudied, but analogous pyrazole derivatives exhibit limited water solubility and higher miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 2: Physical Properties

PropertyValueSource
Boiling Point401.0±35.0C401.0 \pm 35.0^\circ \text{C}
Density2.05±0.1g/cm32.05 \pm 0.1 \, \text{g/cm}^3
Purity95%\geq 95\%

Stability and Reactivity

The nitro group renders the compound susceptible to reduction reactions, while the iodine atom offers a site for cross-coupling reactions, such as Ullmann or Suzuki-Miyaura couplings. Stability studies indicate that it should be stored under inert conditions to prevent decomposition via hydrolysis or photolytic deiodination.

Synthesis and Manufacturing

Synthetic Pathways

Though detailed protocols for this specific compound are scarce, its synthesis likely involves sequential functionalization of a pyrazole precursor. A plausible route includes:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition.

  • Nitration: Introduction of the nitro group at the 3-position using nitric acid or nitronium tetrafluoroborate.

  • Iodination: Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

  • Esterification: Attachment of the ethyl acetate group via nucleophilic substitution or Mitsunobu reaction.

Industrial Production

Suppliers such as BOC Sciences and VulcanChem list the compound with purities exceeding 95%, suggesting scalable synthetic methods . Batch sizes range from milligrams to kilograms, with packaging in HDPE drums or fiber containers to minimize moisture uptake .

The nitro group’s electron-withdrawing nature and the iodine atom’s polarizability make this compound a candidate for energetic materials or nonlinear optical (NLO) devices. Computational studies suggest its hyperpolarizability (β\beta) could exceed that of urea, a standard NLO reference .

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